molecular formula C27H41F2N5O B1251699 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide

2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide

Cat. No.: B1251699
M. Wt: 489.6 g/mol
InChI Key: VFCRKLWBYMDAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-03084014, also known as Nirogacestat, is a selective gamma-secretase inhibitor. It is primarily used in the treatment of desmoid tumors, which are rare, locally aggressive, and highly recurrent soft-tissue tumors. Nirogacestat has shown promise in clinical trials for its ability to inhibit the Notch signaling pathway, which is often aberrantly activated in desmoid tumors .

Preparation Methods

The synthesis of Nirogacestat involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial production methods for Nirogacestat involve optimizing these synthetic routes to ensure high yield and purity. This includes the use of advanced purification techniques and stringent quality control measures.

Chemical Reactions Analysis

Nirogacestat undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of Nirogacestat with modified functional groups.

Scientific Research Applications

Nirogacestat has a wide range of scientific research applications, including:

Mechanism of Action

Nirogacestat exerts its effects by inhibiting gamma-secretase, an enzyme complex responsible for the proteolytic cleavage of various transmembrane proteins, including the Notch receptor. By inhibiting gamma-secretase, Nirogacestat blocks the activation of the Notch signaling pathway, which is crucial for the growth and survival of desmoid tumor cells. This inhibition leads to reduced tumor growth and increased apoptosis of tumor cells .

Comparison with Similar Compounds

Nirogacestat is unique among gamma-secretase inhibitors due to its selectivity and oral bioavailability. Similar compounds include:

Nirogacestat stands out due to its clinical efficacy in treating desmoid tumors and its favorable safety profile compared to other gamma-secretase inhibitors.

Properties

Molecular Formula

C27H41F2N5O

Molecular Weight

489.6 g/mol

IUPAC Name

2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide

InChI

InChI=1S/C27H41F2N5O/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35)

InChI Key

VFCRKLWBYMDAED-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F

Synonyms

2-(5,7-difluoro-1,2,3,4-tetrahydronaphthalen-3-ylamino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide
nirogacestat
PF 03084014
PF 3084014
PF-03084014
PF-3084014
PF03084014
PF3084014

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Combine 2-(6,8-Difluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamino)-pentanoic acid (1 equiv) derived from diasteromer #1 above, TPTU (1 equiv), diisopropylethylamine (2 equiv) in DMF followed by 1-[2-(2,2-dimethyl-propylamino)-1,1-dimethyl-ethyl]-1H-imidazol-4-ylamine (2 equiv) in methylene chloride. The reaction is stirred overnight at rt, quenched with aq. sodium bicarbonate, and extracted with methylene chloride. The solvent is dried, concentrated, and purified by silica gel chromatography to afford diastereomer #1 of the title compound.
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Synthesis routes and methods II

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